4-Methylcinnamic acid
Overview
Description
4-Methylcinnamic acid is a cinnamic acid analog . It is a white fine crystalline powder and can be used as an intervention catalyst for overcoming antifungal tolerance .
Molecular Structure Analysis
The molecular formula of 4-Methylcinnamic acid is C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .Physical And Chemical Properties Analysis
4-Methylcinnamic acid is a white fine crystalline powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 300.6±11.0 °C at 760 mmHg, and a flash point of 206.1±10.2 °C . It also has a molar refractivity of 48.5±0.3 cm3 .Scientific Research Applications
Chemical Research
4-Methylcinnamic acid is a derivative of cinnamic acid, which is often used in chemical research . Its linear formula is CH3C6H4CH=CHCO2H . It’s a useful compound in the field of organic chemistry for the synthesis of various other compounds .
Pharmaceutical Applications
In pharmaceutical research, 4-Methylcinnamic acid can be used as an intervention catalyst for overcoming antifungal tolerance . This means it can potentially enhance the effectiveness of antifungal drugs, making it a valuable compound in the development of new medications .
Material Science
In material science, 4-Methylcinnamic acid can be used in the synthesis of polymers. The presence of the carboxyl group (CO2H) allows it to readily form esters and amides, making it a versatile monomer for polymerization reactions .
Food Industry
In the food industry, cinnamic acid derivatives like 4-Methylcinnamic acid are often used as flavoring agents due to their cinnamon-like aroma. They can also be used as preservatives due to their antimicrobial properties .
Cosmetic Industry
4-Methylcinnamic acid can be used in the cosmetic industry due to its aromatic properties. It can be used in the formulation of perfumes, deodorants, and other scented products .
Agricultural Applications
In agriculture, 4-Methylcinnamic acid can be used in the development of pesticides and fungicides. Its antifungal properties make it a potential candidate for the development of new agricultural chemicals .
Mechanism of Action
Target of Action
The primary target of 4-Methylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.
Mode of Action
The interaction between 4-Methylcinnamic acid and the HCA2 receptor triggers a series of biochemical reactions, leading to changes in cellular functions .
Biochemical Pathways
This suggests that it may affect pathways related to fungal cell wall synthesis and maintenance .
Result of Action
4-Methylcinnamic acid can improve the potency of cell wall-disrupting agents . This indicates that the compound’s action results in enhanced antifungal activity, potentially leading to the disruption of fungal cell walls .
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHILYUWQEGOS-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901045 | |
Record name | NoName_95 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcinnamic acid | |
CAS RN |
1866-39-3 | |
Record name | trans-p-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1866-39-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-p-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for 4-methylcinnamic acid's antifungal activity?
A1: 4-methylcinnamic acid acts as a chemosensitizer, augmenting the efficacy of existing antifungal agents that target the fungal cell wall, such as caspofungin and octyl gallate []. This synergistic effect leads to a significant reduction in the minimum inhibitory concentrations of these drugs []. The exact mechanism behind this synergy remains to be fully elucidated.
Q2: How does the structure of 4-methylcinnamic acid relate to its activity?
A2: Research suggests that the para-substitution of the methyl moiety on the cinnamic acid scaffold is crucial for overcoming fungal tolerance []. For instance, 4-methylcinnamic acid demonstrates improved activity against glr1Δ mutant strains of Saccharomyces cerevisiae compared to its 4-methoxy counterpart []. This highlights the importance of structure-activity relationships in optimizing antifungal efficacy.
Q3: Has 4-methylcinnamic acid shown efficacy against drug-resistant fungal strains?
A3: Yes, 4-chloro-α-methylcinnamic acid, a close structural analog of 4-methylcinnamic acid, has demonstrated the ability to overcome fludioxonil tolerance in Aspergillus fumigatus antioxidant MAPK mutants (sakAΔ, mpkCΔ) []. This suggests potential for these compounds in combating emerging drug-resistant fungal infections.
Q4: What analytical techniques have been employed to characterize and study 4-methylcinnamic acid?
A5: Several analytical techniques have been used to characterize 4-methylcinnamic acid, including:* X-ray diffraction: To determine crystal structures and study co-crystal formation [, ].* Raman and Infrared Spectroscopy: To investigate the solid-state photodimerization reaction mechanism and analyze vibrational modes of the molecule [].* HPLC: To measure the rate of reduction of 4-methylcinnamic acid by samarium diiodide [].
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